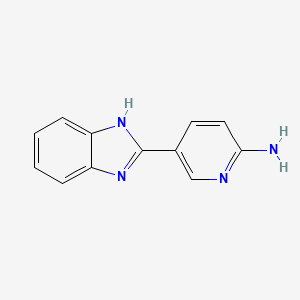

5-(1H-benzimidazol-2-yl)pyridin-2-amine

Descripción general

Descripción

5-(1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and pyridine rings endows it with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents include dimethyl sulfoxide and dimethylformamide, while catalysts like copper chloride and bases such as triethylamine can be used to enhance the reaction yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapeutics

Mechanism of Action

The compound exhibits promising anticancer activity by interacting with various molecular targets involved in tumor growth and proliferation. The benzimidazole moiety allows for effective binding to proteins such as tubulin, which is critical for cell division. This interaction can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Findings

Research has shown that derivatives of benzimidazole, including 5-(1H-benzimidazol-2-yl)pyridin-2-amine, possess cytotoxic effects against various cancer cell lines. For instance:

- Compound 5l , a benzimidazole derivative, demonstrated significant cytotoxicity against 60 human cancer cell lines with GI50 values ranging from 0.43 to 7.73 μmol/L while displaying minimal toxicity to normal cells .

- Nocodazole , a related compound, was found to induce mitotic arrest in breast cancer cell lines by destabilizing microtubules .

Table: Summary of Anticancer Activity

| Compound | Target Cancer Cell Lines | GI50 (μmol/L) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7, MDA-MB-231 | Varies | Tubulin binding, microtubule disruption |

| Compound 5l | Various | 0.43 - 7.73 | Colchicine binding site inhibition |

| Nocodazole | MCF-7, MDA-MB series | Not specified | Microtubule destabilization |

Histamine H4 Receptor Modulation

This compound has been identified as a potential modulator of the histamine H4 receptor (H4R). This receptor plays a crucial role in immune responses and inflammation.

Pharmacological Implications

The modulation of H4R could lead to therapeutic advancements in treating conditions such as asthma, allergic reactions, and other inflammatory diseases. The ability of this compound to influence H4R activity suggests it may help in developing new anti-inflammatory drugs .

Other Therapeutic Applications

Beyond oncology and immunology, the compound's structural features lend themselves to various other therapeutic applications:

- Antimicrobial Activity : Benzimidazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens.

- Epigenetic Regulation : Some studies suggest that compounds like this compound may act as epigenetic regulators, potentially influencing gene expression related to cancer progression .

Mecanismo De Acción

The mechanism of action of 5-(1H-benzimidazol-2-yl)pyridin-2-amine involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The pyridine ring can interact with nucleic acids, affecting their function. These interactions disrupt normal cellular processes, leading to the compound’s bioactivity.

Comparación Con Compuestos Similares

2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the amino group.

5-(1H-benzimidazol-2-yl)quinoline: Contains a quinoline ring instead of pyridine.

2-(1H-benzimidazol-2-yl)benzeneamine: Similar structure but with a benzene ring.

Uniqueness: 5-(1H-benzimidazol-2-yl)pyridin-2-amine is unique due to the presence of both an amino group and a pyridine ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and drug development.

Actividad Biológica

5-(1H-benzimidazol-2-yl)pyridin-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

The compound exhibits notable antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of various bacteria and cancer cell lines, making it a promising candidate for drug development.

Antimicrobial Activity

Several studies have demonstrated that this compound displays significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for various strains have been reported, showcasing its potential as an effective antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 16 |

| Klebsiella pneumoniae | 8 |

| Escherichia coli | 4 |

| Candida albicans | 1 |

| Aspergillus fumigatus | 32 |

These results indicate that the compound is particularly effective against Candida albicans, with an MIC as low as 1 µg/mL, suggesting strong antifungal properties .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colon carcinoma).

| Cell Line | IC50 (mg/mL) |

|---|---|

| HePG2 | <10 |

| MCF7 | <10 |

| HCT116 | <10 |

In these studies, compounds derived from benzimidazole frameworks demonstrated enhanced anticancer activities, with IC50 values indicating effective cytotoxicity at relatively low concentrations .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Antimicrobial Mechanisms : The antimicrobial action may be attributed to disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial growth .

Case Studies

A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on K562 cells (a model for chronic myeloid leukemia). The results indicated that these compounds could overcome imatinib resistance, highlighting their potential in treating resistant forms of cancer . Another investigation focused on their antibacterial properties against resistant bacterial strains, demonstrating superior efficacy compared to conventional antibiotics like ciprofloxacin and ampicillin .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution, particularly at activated positions. For example:

- Chlorination : Treatment with POCl₃ converts the hydroxyl group to a chlorinated derivative at position 3 of the pyridine ring .

- Methoxy substitution : Reaction with sodium methoxide in DMSO yields methoxy-substituted analogs .

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| Chlorination | POCl₃, DMF, reflux (5 h) | 3-Chloro derivative | 75-85% | |

| Methoxylation | NaOMe, DMSO, 80°C | 3-Methoxy-pyridinyl-benzimidazole | 68% |

Condensation Reactions

The primary amine at position 2 of the pyridine ring participates in Schiff base formation:

- Aldehyde condensation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under acidic conditions to form imine-linked derivatives .

- Ketone interactions : Forms stable adducts with α,β-unsaturated ketones via Michael addition .

Example :

Cross-Coupling Reactions

Palladium-catalyzed coupling expands structural diversity:

- Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl systems .

- Buchwald-Hartwig amination : Introduces secondary amines at the pyridine ring using Pd(OAc)₂/Xantphos .

Oxidation and Reduction

- Oxidation : Hydrogen peroxide in acidic media oxidizes the benzimidazole NH group to N-oxide derivatives .

- Reduction : Sodium borohydride selectively reduces nitro groups in substituted analogs to amines .

Mechanistic Insight :

The benzimidazole ring shows higher oxidation susceptibility compared to pyridine due to electron-rich aromaticity .

Complexation with Metals

The compound acts as a bidentate ligand for transition metals:

- Copper(II) complexes : Forms stable complexes with CuCl₂, enhancing antimicrobial activity .

- Zinc coordination : Binds Zn²⁺ via pyridine and benzimidazole nitrogens, studied for catalytic applications .

Structural Data :

(L = ligand) exhibits square-planar geometry with λₘₐₓ = 620 nm (d-d transition) .

Heterocycle Fusion Reactions

Participates in cyclocondensation to form fused polyheterocycles:

- Pyrazolo-pyridines : Reacts with hydrazine hydrate to yield tricyclic systems .

- Thiadiazole derivatives : Condensation with CS₂/KOH introduces sulfur-containing rings .

Example Reaction :

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Preferred Reaction Partners |

|---|---|---|

| Pyridine C-3 | High (electron-deficient) | Electrophiles, Pd catalysts |

| Benzimidazole NH | Moderate | Alkyl halides, acyl chlorides |

| Pyridin-2-amine NH₂ | High (nucleophilic) | Aldehydes, ketones, isocyanates |

This compound’s versatility is demonstrated in its role as a precursor to antimicrobial , anticancer , and kinase-inhibitory agents. Recent advances highlight its utility in synthesizing DNA gyrase inhibitors (MIC = 0.98 μg/mL against E. coli) and EGFR tyrosine kinase blockers (IC₅₀ = 1.22 μM) .

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHRGSUFMGKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427689 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879884-04-5 | |

| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.